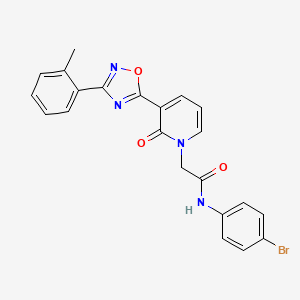

3-(3-Chlorophenyl)-6-hydroxy-4-methylchromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-Chlorophenyl)-6-hydroxy-4-methylchromen-2-one, also known as flavokawain B (FKB), is a natural compound extracted from the kava plant. It has gained significant attention in recent years due to its potential therapeutic effects in various diseases, including cancer, inflammation, and microbial infections.

科学的研究の応用

Structural and Spectroscopic Studies

Research on benzimidazole derivatives, including structural and spectroscopic studies, provides foundational knowledge applicable to understanding the properties and applications of 3-(3-Chlorophenyl)-6-hydroxy-4-methylchromen-2-one. These studies, utilizing techniques like X-ray diffraction and NMR spectroscopy, highlight the significance of hydrogen bonding and π-π interactions in stabilizing compound structures. Such insights can inform the synthesis and application of related chromen-2-one compounds in various scientific fields (Saral, Özdamar, & Uçar, 2017).

Crystal Structure Analysis

The determination of crystal structures of chromen-2-one derivatives through X-ray crystallography reveals insights into the molecular arrangements and interactions within these compounds. For instance, studies on 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one help understand how p-p stacking and molecular geometry influence the physical properties and potential applications of similar compounds in material science and drug design (Manolov, Morgenstern, & Hegetschweiler, 2012).

Synthesis and Cytotoxic Activity

The synthesis and evaluation of cytotoxic activities of novel metal complexes derived from chlorophenyl compounds demonstrate the potential therapeutic applications of chromen-2-one derivatives. These studies provide insights into the anti-tumor properties and mechanism of action of these compounds, offering a pathway for the development of new cancer therapies (Aboelmagd et al., 2021).

Environmental Applications

Research on the adsorption mechanisms and dynamics of graphene oxide for the removal of chlorophenol-based environmental hormones highlights the environmental applications of related compounds. These studies, focusing on the interaction between chlorophenols and graphene oxide, can inform the development of effective methods for purifying water and soil contaminated with toxic organic compounds. Understanding the adsorption behavior and mechanisms can lead to the design of more efficient adsorbents for environmental cleanup efforts (Wei et al., 2019).

作用機序

Target of Action

It shares structural similarities with carbonyl cyanide m-chlorophenyl hydrazone (cccp), which is a known inhibitor of oxidative phosphorylation .

Mode of Action

Cccp, a structurally similar compound, acts as a protonophore, causing an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain . This reduces the ability of ATP synthase to function optimally .

Biochemical Pathways

Cccp disrupts oxidative phosphorylation, a crucial process in cellular energy production .

Pharmacokinetics

A related compound was found to undergo extensive hepatic first-pass metabolism, leading to a high degree of liver targeting .

Result of Action

Cccp has been shown to cause the gradual destruction of living cells and death of the organism .

特性

IUPAC Name |

3-(3-chlorophenyl)-6-hydroxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO3/c1-9-13-8-12(18)5-6-14(13)20-16(19)15(9)10-3-2-4-11(17)7-10/h2-8,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTXAKVFCNXMHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2983913.png)

![N-[4-(4,5-dichloroimidazol-1-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2983914.png)

![Benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate;benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/no-structure.png)

![4-cyclopropyl-6-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine](/img/structure/B2983920.png)

![5-(allylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2983921.png)

![1-(4-Methoxyphenyl)-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]thiourea](/img/structure/B2983926.png)

![(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(3,4-dimethylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B2983930.png)